LZD6F45MKX
Description
LZD6F45MKX (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is characterized by its solubility in organic solvents, notably 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, and exhibits moderate bioactivity (ESOL bioavailability score: 0.55) . The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under optimized reaction conditions . Key applications include its role as a precursor in pharmaceutical intermediates and coordination chemistry.
Properties
Molecular Formula |
C16H20INO2 |
|---|---|
Molecular Weight |
385.24 g/mol |
IUPAC Name |
methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13-,14+,15-/m0/s1 |
InChI Key |
SIIICDNNMDMWCI-XQLPTFJDSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC=C(C=C3)I)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Synonyms |
RTI 352 RTI-352 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LZD6F45MKX involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and purification would apply, involving large-scale reactors and distillation units for the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
LZD6F45MKX undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the iodine atom or the ester group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions employed .
Scientific Research Applications
LZD6F45MKX has several scientific research applications:
Mechanism of Action
LZD6F45MKX exerts its effects by binding to the dopamine transporter (DAT) in the brain. This binding inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft . The molecular targets involved include the DAT protein, and the pathways affected are those related to dopamine signaling and neurotransmission .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations :
- Halogen Impact : The larger atomic radius of bromine in this compound reduces solubility compared to chlorine (CAS 1024-15-1) and fluorine (CAS 532-30-9) analogs. This correlates with lower Log S values .
- Bioactivity : Fluorinated compounds (e.g., CAS 532-30-9) exhibit higher bioavailability, likely due to enhanced membrane permeability from fluorine’s electronegativity .
Research Findings and Implications
- Thermal Stability : this compound exhibits superior thermal stability (decomposition >250°C) compared to chlorine analogs (<200°C), attributed to bromine’s polarizability .
- Environmental Impact : Brominated compounds face stricter regulatory limits (e.g., ZDHC MRSL) due to persistence, whereas fluorinated analogs are increasingly restricted under PFAS regulations .
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